Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester structure
22112-83-0 structure
Product name:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
CAS No:22112-83-0
MF:C52H38N4O8
MW:846.8801
MDL:MFCD00218869
CID:890666
PubChem ID:135414044

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Chemical and Physical Properties

Names and Identifiers

    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER
    • 2-hydroxypropanoyl CoA
    • 2-hydroxypropionyl CoA
    • 4-COOMe-H2TPP
    • 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine
    • Coenzyme A,lactoyl
    • Lactoyl-CoA
    • Lactoyl-coenzyme A
    • Lactyl-coa
    • T(-COOCH3)PPH2
    • tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate
    • Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • NSC131054
    • BC600205
    • Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin
    • meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • D95421
    • 22112-83-0
    • 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • SCHEMBL3892703
    • 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin
    • BS-28092
    • methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • MFCD00218869
    • 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin
    • 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • CS-0085915
    • AKOS040768039
    • T3918
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate
    • NSC-131054
    • 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • J-014511
    • YSWG133
    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)
    • Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)
    • 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]
    • NSC 131054
    • Tetrakis(4-carbomethoxyphenyl)porphyrin
    • Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate
    • 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • DB-413278
    • NVCZKUSRWBBGAH-UHFFFAOYSA-N
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
    • MDL: MFCD00218869
    • Inchi: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-
    • InChI Key: NVCZKUSRWBBGAH-PJEPRTEXSA-N
    • SMILES: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|

Computed Properties

  • Exact Mass: 846.268964g/mol
  • Surface Charge: 0
  • XLogP3: 9.8
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 12
  • Monoisotopic Mass: 846.268964g/mol
  • Monoisotopic Mass: 846.268964g/mol
  • Topological Polar Surface Area: 163Ų
  • Heavy Atom Count: 64
  • Complexity: 1370
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • PSA: 161.50000
  • LogP: 6.01260

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1296839-25g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
25g
$1000 2024-06-05
Ambeed
A986233-1g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
1g
$74.0 2025-02-20
Ambeed
A986233-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
5g
$299.0 2025-02-20
eNovation Chemicals LLC
D566589-25g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
25g
$1200 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-263462A-1g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester,
22112-83-0
1g
¥2888.00 2023-09-05
Frontier Specialty Chemicals
T846-1 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
1g
$ 77.00 2022-11-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T856280-5g
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate
22112-83-0 97%
5g
¥3,820.00 2022-01-10
eNovation Chemicals LLC
Y1296839-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
5g
$300 2024-06-05
eNovation Chemicals LLC
D566589-100g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
100g
$2000 2023-09-03
Frontier Specialty Chemicals
T846-10 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
10g
$ 462.00 2022-11-04

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Production Method

Production Method 1

Reaction Conditions
1.1S:EtCO2H, 12 h, 140°C
Reference
Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization Strategy
By Han, Wentao et al, Journal of the American Chemical Society, 2023, 145(17), 9665-9671

Production Method 2

Reaction Conditions
1.1S:EtCO2H, rt; 12 h, reflux
Reference
A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one pot
By Yu, Yuan et al, Journal of Catalysis, 2022, 415, 102-111

Production Method 3

Reaction Conditions
1.1S:EtCO2H, 24 h, 150°C
Reference
A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performance
By Xu, Maosen et al, Materials Letters, 2023, 330, 133297

Production Method 4

Reaction Conditions
1.1S:AcOH, 15 min, 120°C
Reference
Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapours
By Vargas, Alejandro P. et al, Dyes and Pigments, 2021, 195, 109721

Production Method 5

Reaction Conditions
1.1R:EtCO2H, reflux
Reference
Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single Atoms
By He, Ting et al, Angewandte Chemie, 2018, 57(13), 3493-3498

Production Method 6

Reaction Conditions
1.1S:EtCO2H, 12 h, 130°C
Reference
Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystem
By Xia, Mengtong et al, Chemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295

Production Method 7

Reaction Conditions
1.1S:EtCO2H, 12 h, reflux
Reference
Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acid
By Liang, Xiao et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817

Production Method 8

Reaction Conditions
1.1R:EtCO2H
Reference
Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox
By Zhang, Lingjuan et al, Applied Catalysis, 2023, 321, 122049

Production Method 9

Reaction Conditions
1.1S:EtCO2H, rt; 12 h, 140°C
Reference
Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysis
By Wang, Yao et al, Chemical Communications (Cambridge, 2022, 58(61), 8520-8523

Production Method 10

Reaction Conditions
1.1R:EtCO2H
Reference
Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic Hydrazides
By Zhang, Dongxu et al, Small, 2020, 16(50), 2004679

Production Method 11

Reaction Conditions
1.1S:EtCO2H, 14 h, 150°C
Reference
Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separation
By Peng, Donglai et al, Separation and Purification Technology, 2023, 314, 123656

Production Method 12

Reaction Conditions
1.1R:EtCO2H, 12 h, reflux
Reference
Porphyrinic MOF Film for Multifaceted Electrochemical Sensing
By Zhou, Zhenyu et al, Angewandte Chemie, 2021, 60(37), 20551-20557

Production Method 13

Reaction Conditions
1.1S:EtCO2H, 12 h, reflux
Reference
Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 production
By Xue, Qiang et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377

Production Method 14

Reaction Conditions
1.1S:EtCO2H, rt; 12 h, reflux
Reference
A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfides
By Xie, Dale et al, Catalysis Science & Technology, 2022, 12(10), 3254-3260

Production Method 15

Reaction Conditions
1.1S:EtCO2H, rt; 12 h, 140°C
Reference
Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removal
By Lu, Haiyue et al, RSC Advances, 2023, 13(13), 8822-8829

Production Method 16

Reaction Conditions
1.1S:EtCO2H, 5 min, rt; 12 h, reflux
Reference
Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbons
By Hariri, Roya and Dehghanpour, Saeed, Applied Organometallic Chemistry, 2021, 35(12), e6422

Production Method 17

Reaction Conditions
1.1R:EtCO2H, 10 h, reflux
Reference
Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy Transfer
By Fiankor, Christian et al, Journal of the American Chemical Society, 2021, 143(48), 20411-20418

Production Method 18

Reaction Conditions
1.1S:EtCO2H, 15 min; 2 h, reflux
Reference
Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centers
By Shen, Hai-Min et al, Chemical Engineering Journal (Amsterdam, 2022, 443, 136126

Production Method 19

Reaction Conditions
1.1S:EtCO2H, 4 h, reflux; rt
Reference
Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptor
By Zeb, Johar et al, Chemical Physics, 2022, 559, 111547

Production Method 20

Reaction Conditions
1.1S:EtCO2H, reflux; 12 h, reflux
Reference
Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 Electroreduction
By Smith, Michael R. et al, Angewandte Chemie, 2023, 62(8), e202218208

Production Method 21

Reaction Conditions
1.1R:EtCO2H, 1.5 h, reflux
Reference
Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin
By Buechner, Robby et al, Physical Chemistry Chemical Physics, 2022, 24(12), 7505-7511

Production Method 22

Reaction Conditions
1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt
Reference
Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centers
By Shen, Hai-Min et al, Chemical Engineering Science, 2022, 260, 117825

Production Method 23

Reaction Conditions
1.1S:EtCO2H, 30 min; 140°C
Reference
Boosting Cascade Electron Transfer for Highly Efficient CO2 Photoreduction
By Li, Na et al, Solar RRL, 2021, 5(11), 2100558

Production Method 24

Reaction Conditions
1.1S:EtCO2H, 2 h, 142°C
Reference
Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapy
By Wei, Zhaohan et al, Chemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847

Production Method 25

Reaction Conditions
1.1S:EtCO2H, rt; 12 h, reflux
Reference
Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivatives
By Nadafan, Marzieh et al, Optik (Munich, 2022, 265, 169476

Production Method 26

Reaction Conditions
1.1S:EtCO2H, 1 h, reflux
Reference
Potentiometric determination of copper(II) ions based on a porphyrin derivative
By Ozbek, Oguz and Isildak, Omer, Journal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069

Production Method 27

Reaction Conditions
1.1S:EtCO2H, reflux
Reference
Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2
By Yang, Deren et al, Advanced Materials (Weinheim, 2022, 34(7), 2107293

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Suppliers

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(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Order Number:A1007903
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Purity:99%/99%/99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:06
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Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Related Literature

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